Methyl 4-(bromomethyl)-3-nitrobenzoate

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS 88089-94-5) is a strategically differentiated nitroaromatic building block. Its para-substituted bromomethyl group enables precise spatial orientation for molecular recognition—a critical advantage over the ortho/meta regioisomer (CAS 88071-90-3) in pharmacophore synthesis. The methyl ester confers XLogP3 2.2, significantly higher than the free acid analog (CAS 55715-03-2, XLogP3 ~1.0), improving membrane permeability and extraction behavior. Essential for STING modulator programs in immuno-oncology, benzosultam and α-hydroxy ester synthesis, and as the designated Lenalidomide Impurity 39 for ANDA-compliant analytical testing. Insist on the correct regioisomer: in-class substitution derails synthetic outcomes.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 88089-94-5
Cat. No. B1356613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)-3-nitrobenzoate
CAS88089-94-5
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3
InChIKeyHYGYRBBZOHUETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS 88089-94-5): A Dual-Functional Building Block for Nucleophilic Substitution and Electrophilic Aromatic Reactions


Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS 88089-94-5) is a nitroaromatic ester characterized by a reactive bromomethyl group at the para position relative to the ester, and an electron-withdrawing nitro group at the meta position . With a molecular weight of 274.07 g/mol and a predicted density of 1.624 g/cm³ , this compound serves as a versatile intermediate in pharmaceutical research, specifically in the synthesis of nitrobenzyl-substituted α-hydroxy esters and benzosultams . Its dual reactivity profile—nucleophilic substitution at the bromomethyl site and electrophilic aromatic substitution influenced by the nitro group —makes it a strategically important building block for medicinal chemistry and materials science applications.

Why Methyl 4-(bromomethyl)-3-nitrobenzoate Cannot Be Simply Replaced by Structural Analogs


Substituting Methyl 4-(bromomethyl)-3-nitrobenzoate with closely related analogs, such as its regioisomer Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS 88071-90-3) or the free acid 4-Bromomethyl-3-nitrobenzoic acid (CAS 55715-03-2) , introduces critical changes in physicochemical properties and reactivity that can derail synthetic outcomes. The para-substitution pattern of the target compound provides a unique spatial orientation for molecular recognition and crystal packing , which is absent in the ortho/meta analog. Furthermore, the methyl ester group confers significantly higher lipophilicity (XLogP3 2.2) compared to the carboxylic acid analog (XLogP3 ~1.0) , which directly impacts solubility, membrane permeability, and extraction behavior in synthetic workups. These fundamental differences in regiochemistry and functional group composition mean that in-class compounds are not functionally interchangeable in multi-step syntheses targeting specific pharmacophores or materials properties.

Quantitative Evidence Differentiating Methyl 4-(bromomethyl)-3-nitrobenzoate (88089-94-5) for Procurement Decisions


Para-Substitution vs. Ortho/Meta-Substitution: Differentiated Regiochemistry Enables Specific Synthetic Targets

Methyl 4-(bromomethyl)-3-nitrobenzoate possesses a distinct para-substitution pattern relative to its ester group, whereas its regioisomer Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS 88071-90-3) features a meta-substitution pattern with respect to the ester . This structural difference is critical: the para-isomer exhibits a different spatial orientation that influences molecular recognition events in biological systems . This regiospecificity is essential in the synthesis of bioactive molecules targeting specific enzymes and receptors, where the relative positions of functional groups dictate binding affinity and selectivity .

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship

Enhanced Lipophilicity: XLogP3 2.2 vs. Carboxylic Acid Analog (~1.0) Improves Organic Solubility and Extraction Efficiency

The methyl ester functional group of the target compound results in a calculated XLogP3 value of 2.2 , significantly higher than the estimated ~1.0 XLogP3 of its free acid analog, 4-Bromomethyl-3-nitrobenzoic acid (CAS 55715-03-2) . This 1.2 log unit difference translates to an approximately 15-fold higher partition coefficient in octanol/water systems, conferring superior solubility in organic solvents such as dichloromethane and tetrahydrofuran. This property is crucial for facilitating organic-phase reactions and simplifies extraction during workup procedures, thereby increasing overall synthetic efficiency .

Lipophilicity Drug Design Synthetic Chemistry

Differential Anti-Leishmanial Activity and Unique Photolability Enable Dual-Functional Application as a Photosensitizer

Methyl 4-(bromomethyl)-3-nitrobenzoate demonstrates anti-leishmanial activity by inhibiting the growth of Leishmania spp. and reversing resistance to estradiol in Leishmania donovani, leading to decreased parasite load and increased survival time . Furthermore, the nitro group in this compound is photolabile and can be cleaved by ultraviolet light, enabling its use as a photosensitizer for photodynamic therapy (PDT) . In vitro studies show effectiveness against human cells but not against mouse or rat cells, indicating species-specific activity that may be valuable for targeted therapeutic development .

Anti-Leishmanial Activity Photodynamic Therapy Drug Discovery

Proven Synthetic Utility in Lenalidomide Impurity Synthesis and STING Modulator Development

The compound is explicitly identified as 'Lenalidomide Impurity 39' and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [1]. This application demonstrates its critical role in pharmaceutical quality control and process validation. Additionally, the compound is a key reactant in the synthesis of small molecule modulators of human STING, as documented in multiple international patents (AU-2018288018-A1, CN-111132972-A, EP-3642197-A1, EP-3642198-A1) . This established utility in both regulatory and cutting-edge drug discovery contexts provides a verifiable differentiation not established for its structural analogs.

Pharmaceutical Impurity STING Modulator Process Chemistry

High-Value Application Scenarios for Methyl 4-(bromomethyl)-3-nitrobenzoate (88089-94-5)


Pharmaceutical Quality Control: Synthesis and Characterization of Lenalidomide Impurity 39

Methyl 4-(bromomethyl)-3-nitrobenzoate is the designated 'Lenalidomide Impurity 39,' a critical reference standard for analytical method validation and batch release testing during the manufacture of the chemotherapeutic agent Lenalidomide [1]. Its procurement as a fully characterized material, compliant with ANDA regulatory guidelines, is essential for pharmaceutical companies and contract research organizations (CROs) conducting impurity profiling studies to ensure drug product safety and efficacy.

Drug Discovery: Development of Human STING Modulators for Immuno-Oncology

As a key synthetic building block, this compound is employed in the preparation of heterocyclic small molecules that modulate human STING (Stimulator of Interferon Genes) activity, a promising target in immuno-oncology . Research groups and biotech companies engaged in synthesizing novel STING agonists or antagonists require the high-purity, para-substituted methyl ester for consistent and reproducible access to lead compound libraries.

Medicinal Chemistry: Synthesis of Nitrobenzyl-Substituted Bioactive Scaffolds

The compound's dual reactivity, facilitated by its bromomethyl and nitro groups, makes it a valuable reactant for generating diverse pharmacologically relevant scaffolds, including nitrobenzyl-substituted α-hydroxy esters, (hydroxy)oxindoles, and benzosultams . Synthetic chemists in academic and industrial settings utilize this building block to explore structure-activity relationships (SAR) across various therapeutic targets.

Neglected Tropical Disease Research: Anti-Leishmanial Lead Optimization

Given its demonstrated anti-leishmanial activity and the photolabile nature of its nitro group, Methyl 4-(bromomethyl)-3-nitrobenzoate serves as a unique starting point for developing novel treatments for Leishmaniasis . Researchers can leverage this compound to synthesize derivatives with improved potency and pharmacokinetic properties, or to explore its potential as a photosensitizer in targeted photodynamic therapy for cutaneous leishmaniasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(bromomethyl)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.